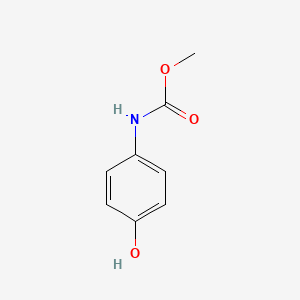

Methyl N-(4-hydroxyphenyl)carbamate

Description

Contextualization within Modern Carbamate (B1207046) Chemistry

Carbamates, as a class of organic compounds, are characterized by the carbamate ester functional group. The chemistry of carbamates is integral to numerous industrial processes and the development of a wide array of commercial products. researchgate.net Methyl N-(4-hydroxyphenyl)carbamate, as a derivative of carbamic acid, serves as a key subject in the study of urethane (B1682113) formation and cleavage reactions. researchgate.net The stability of the urethane linkage is a central theme in this field, with research focusing on understanding the reaction mechanisms and kinetics of its formation and degradation. researchgate.net The study of non-catalytic urethane reactions, in particular, provides fundamental insights that are crucial for a deeper comprehension of these chemical processes. researchgate.net

Carbamate compounds have extensive applications, ranging from the production of polyurethanes to their use as insecticides, herbicides, and fungicides. researchgate.netgoogle.com The specific structure of this compound, featuring both a carbamate group and a phenolic hydroxyl group, makes it a valuable model for investigating the chemical behavior of more complex, biologically active molecules containing these functionalities.

Significance as a Foundational Research Scaffold and Model Compound

The molecular architecture of this compound makes it an important scaffold in chemical synthesis and a model compound for various studies. Its structure is a cornerstone for building more complex molecules, particularly in the development of new bioactive compounds. For instance, N-aryl hydroxylamines, which are structurally related, are recognized as key building blocks in the synthesis of natural products and biologically active compounds. nih.gov

The compound's utility as a model is evident in studies of reaction mechanisms. For example, research into the termination reactions of a model urethane molecule, methyl N-phenyl carbamate, provides insights into the energetic profiles of urethane bond termination, which is crucial for developing viable recycling methods for polyurethane waste. researchgate.net Furthermore, the study of substituted N-aryl carbamates contributes to the understanding of structure-activity relationships in various chemical and biological contexts.

Evolution of Academic Research Trajectories for this compound

The academic interest in this compound and related carbamates has evolved over time, driven by their relevance in various fields. Initially, research focused on the synthesis and basic characterization of these compounds. Methods for synthesizing N-hydroxycarbamates, for example, have been known for some time, involving reactions such as the treatment of hydroxylamine (B1172632) with a chloroformate. google.com

More recently, research has shifted towards more specialized areas. One significant trajectory is in the field of materials science, particularly in the design of nonlinear optical (NLO) materials. researchgate.net For instance, the crystal structure of related compounds like Methyl N-(4-nitrophenyl)carbamate has been studied in this context. researchgate.net Another area of active investigation is in medicinal chemistry, where carbamate-containing compounds are explored for their potential therapeutic properties. For example, derivatives of 7-hydroxy-4-methylcoumarin bearing amide and carbamate substitutions have been synthesized and evaluated for their biological activity. csic.es The continuous development of synthetic methodologies, such as the catalytic alcoholysis of dimethylurea, further expands the research possibilities for N-methylcarbamates. google.com

Physicochemical Properties and Spectroscopic Data

The characterization of this compound is fundamental to its application in research. This section details its key physical and chemical properties, as well as its crystallographic and spectroscopic data.

Key Physical and Chemical Properties

This compound is a solid compound with the molecular formula C8H9NO3. uni.luscbt.com Its molecular weight is approximately 167.16 g/mol . scbt.comsigmaaldrich.com The compound's structure features a methyl carbamate group attached to a p-aminophenol moiety. Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9NO3 | uni.lu |

| Molecular Weight | 167.16 g/mol | scbt.com |

| XLogP3 | 1.6 | uni.lu |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | uni.lu |

| Exact Mass | 167.05824 Da | uni.lu |

| Monoisotopic Mass | 167.05824 Da | uni.lu |

| Topological Polar Surface Area | 58.6 Ų | nih.gov |

Crystallographic Data

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase. For the protonated molecule [M+H]+, the predicted CCS is 132.4 Ų. uni.lu Other adducts such as [M+Na]+ and [M-H]- also have predictable CCS values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not detailed in the search results, NMR is a standard technique for its characterization. For related carbamates, 1H NMR is used to confirm the structure and purity. csic.es

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H, O-H, C=O (carbonyl), and C-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Synthesis and Reactivity

The synthesis and reactivity of this compound are central to its utility in chemical research.

Established Synthetic Methodologies

The synthesis of carbamates can be achieved through various established methods. A common approach for preparing N-aryl carbamates involves the reaction of an appropriate aniline (B41778) derivative with a chloroformate or a dialkyl carbonate. For instance, N-hydroxycarbamates can be synthesized by reacting hydroxylamine with a chloroformate. google.com Another method involves the reaction of methanol (B129727) and urea (B33335) to produce methyl carbamate. wikipedia.org More specifically, the synthesis of N-methylcarbamate methyl ester can be achieved through the catalytic alcoholysis of 1,3-dimethylurea (B165225) with dimethyl carbonate. google.com The synthesis of the title compound would likely involve the reaction of p-aminophenol with methyl chloroformate or a similar methylating agent for the carbamate formation.

Reactivity Profile and Common Transformations

The reactivity of this compound is dictated by its functional groups: the carbamate, the aromatic ring, and the phenolic hydroxyl group.

Carbamate Group: The carbamate linkage is susceptible to hydrolysis, which can occur at both the N-C and C-O bonds. researchgate.net This reaction is of significant interest in the context of polyurethane degradation and recycling. researchgate.net

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and carbamate groups are activating and will direct incoming electrophiles to the ortho and para positions.

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. It also imparts acidic properties to the molecule.

Common transformations could include N-alkylation or N-acylation at the carbamate nitrogen, and O-alkylation or O-acylation at the phenolic oxygen. The molecule can also participate in polymerization reactions to form polyurethanes if reacted with isocyanates. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUXXRXJBCUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54840-09-4 | |

| Record name | methyl N-(4-hydroxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Methyl N 4 Hydroxyphenyl Carbamate

Established and Novel Synthetic Pathways for Methyl N-(4-hydroxyphenyl)carbamate and its Analogs

The synthesis of carbamates, including this compound and its analogs, can be achieved through a variety of chemical reactions. These pathways often involve the formation of the characteristic carbamate (B1207046) linkage, >N−C(=O)−O−, from diverse starting materials. wikipedia.org

Exploration of Diverse Precursor Compounds and Reagents

The synthesis of this compound and related structures can be approached from multiple starting points, utilizing a range of precursors and reagents. Traditional methods include the reaction of isocyanates with alcohols, the alcoholysis of carbamoyl (B1232498) chlorides, and the reaction between chloroformates and amines. wikipedia.org For instance, N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate can be synthesized from the reaction of 4-(aminomethyl)phenol with phenylchloroformate. ajphs.com

More contemporary and green approaches have also been developed. The aminolysis of dimethyl carbonate (DMC) is an attractive route for producing N-phenyl carbamates, as the methanol (B129727) byproduct can be recycled for DMC production. nih.gov Other methods include the reaction of phenylurea with DMC, the reductive carbonylation of aromatic nitro compounds, and the use of carbon dioxide as a C1 source in a three-component coupling with primary amines and alkyl halides. nih.govnih.gov The oxidation of precursor molecules like methyl (4-acetylphenyl)carbamate using selenium dioxide also provides a pathway to carbamate derivatives. researchgate.net

Below is a table summarizing various precursor compounds and reagents used in the synthesis of carbamates.

| Precursor/Reagent Class | Specific Examples | Reaction Type | Reference |

| Isocyanates & Alcohols | Methyl isocyanate, Substituted phenols | Carbamate formation | google.com |

| Amines & Chloroformates | 4-(aminomethyl)phenol, Phenylchloroformate | Carbamate formation | ajphs.com |

| Amines & Carbonates | Aniline (B41778), Dimethyl Carbonate (DMC) | Aminolysis | nih.govnih.gov |

| Ureas & Carbonates | 1,3-dimethylurea (B165225), Dimethyl Carbonate (DMC) | Transesterification/Aminolysis | google.com |

| Nitro Compounds | Nitrobenzene, Carbon Monoxide, Alcohols | Reductive Carbonylation | nih.gov |

| Amines & CO2 | Primary amines, CO2, Alkyl halides | Three-component coupling | nih.gov |

| Acetyl-substituted Carbamates | Methyl (4-acetylphenyl)carbamate, Selenium dioxide | Oxidation | researchgate.net |

| Amines & Carbonylating Agents | Aniline, Methyl formate (B1220265) | Carbonylation | researchgate.net |

Optimization Strategies and Green Chemistry Innovations in Synthesis

Significant efforts have been directed towards making carbamate synthesis more efficient and environmentally benign. A key innovation is the use of dimethyl carbonate (DMC) and methyl formate as green carbonylating agents, which are less hazardous than traditional reagents like phosgene (B1210022). nih.govresearchgate.net The direct utilization of carbon dioxide as a C1 feedstock represents a highly atom-economical and sustainable approach. nih.govnih.gov

The following table highlights key green chemistry innovations and optimization strategies.

| Strategy/Innovation | Description | Advantages | Reference |

| Green Reagents | Use of Dimethyl Carbonate (DMC) or Methyl Formate instead of phosgene derivatives. | Reduced toxicity, recyclable byproducts. | nih.govresearchgate.net |

| Carbon Dioxide Utilization | Employing CO2 as a direct C1 source for the carbonyl group. | Atom economy, utilization of a greenhouse gas. | nih.govnih.gov |

| Heterogeneous Catalysis | Use of solid, recoverable catalysts like Zn/Al/Ce mixed oxides. | Easy catalyst recovery and reuse, improved stability. | nih.govnih.govrsc.org |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates. | Increased efficiency, reduced waste and energy consumption. | nih.govresearchgate.net |

| Mild Reaction Conditions | Performing reactions at lower temperatures and pressures. | Energy savings, improved safety, higher selectivity. | google.comresearchgate.net |

| Solid-Phase Synthesis | Anchoring reactants to a solid support, such as Merrifield's resin. | Simplified purification, potential for automation. | nih.gov |

Stereoselective Synthesis and Chiral Resolution Approaches (If applicable to derivatives)

While this compound itself is not chiral, many of its derivatives and analogs are, necessitating stereoselective synthesis or chiral resolution. For example, the hydroxy metabolite of mebendazole, a complex carbamate derivative, has been successfully resolved into its individual enantiomers using high-performance liquid chromatography (HPLC) on an immobilized-type amylose-based chiral stationary phase (CSP). nih.gov This method allowed for the isolation of multi-milligram quantities of each enantiomer with high enantiomeric excess (>99%). nih.gov

In the realm of stereoselective synthesis, regioselective installation of functional groups is crucial. In the synthesis of analogues of SL0101, a complex cyclitol, a catalytic amount of the Taylor catalyst was used to achieve a 3:1 regioselectivity for the desired carbamate regioisomer. nih.gov This demonstrates how catalyst choice can direct the formation of a specific isomer. Furthermore, studies on cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate) have explored its synthesis and subsequent use as a chiral stationary phase, highlighting the importance of the carbamate functional group in creating materials capable of chiral recognition. abo.fi

In-depth Mechanistic Elucidation of Formation and Derivatization Reactions

Understanding the mechanisms governing the formation of the carbamate bond is essential for optimizing synthetic protocols and designing effective catalysts. This involves studying both the speed (kinetics) and the energy changes (thermodynamics) of the reaction.

Kinetic and Thermodynamic Profiling of Carbamate Bond Formation

The kinetics of carbamate formation, particularly from the reaction of amines with carbon dioxide, have been studied in detail. The reaction mechanism involves three parallel, reversible reactions of the free amine with dissolved CO2, carbonic acid, and the bicarbonate ion, with the relative importance of each path being highly dependent on the pH of the solution. nih.govnewcastle.edu.au The general rate law for the reaction of amines with CO2 includes terms for both an uncatalyzed and a hydroxide-catalyzed pathway. researchgate.net For the uncatalyzed reaction, a Brønsted relationship can be applied, which correlates the reaction rate constant with the basicity of the amine. researchgate.net The rate-limiting step can vary; for weakly basic amines, it is often the carbon-nitrogen bond formation, while for more basic amines, proton transfer may become rate-limiting. researchgate.net

Thermodynamic studies provide insight into the stability and energy requirements of the reaction. Calorimetry has been used to directly determine the reaction enthalpies for carbamate formation. iaea.org For example, the reaction of monoethanolamine (MEA) with the bicarbonate ion to form a carbamate has a measured reaction enthalpy of -29.7 ± 0.1 kJ/mol. iaea.org Computational chemistry methods are also employed to calculate thermodynamic properties like the carbamate stability constant (Kc) and its temperature dependency, which are crucial for processes like temperature-swing absorption for CO2 capture. ntnu.nonih.govacs.org

The table below summarizes key kinetic and thermodynamic parameters for carbamate formation.

| Parameter | Description | Findings/Values | Reference |

| Reaction Pathways | Multiple parallel reactions involving amine and different carbonate species. | Strongly pH-dependent. nih.govnewcastle.edu.au | nih.govnewcastle.edu.au |

| Rate Law (Amine + CO2) | rate = k_amine(R2NH)(CO2) + k'_amine(R2NH)(OH-)(CO2) | Includes uncatalyzed and hydroxide-catalyzed pathways. researchgate.net | researchgate.net |

| Brønsted Relationship | log k_amine = mpK + Y | Correlates rate constant with amine pKa. For primary/secondary amines, m ≈ 0.43. researchgate.net | researchgate.net |

| Reaction Enthalpy (ΔH) | Heat released or absorbed during carbamate formation. | MEA: -29.7 kJ/mol; DEA: -23.7 kJ/mol; NH3: -27.6 kJ/mol (for reaction with HCO3-). iaea.org | iaea.org |

| Stability Constant (Kc) | Equilibrium constant for the carbamate formation reaction. | Can be predicted using computational models (PCM, SM8T) to assess solvent suitability for CO2 capture. nih.govacs.org | nih.govacs.org |

Catalyst Design and Performance Evaluation for Enhanced Synthesis

Catalysts play a pivotal role in enhancing the rate and selectivity of carbamate synthesis. A variety of catalytic systems, both homogeneous and heterogeneous, have been developed.

Homogeneous catalysts are also widely used. For the reductive carbonylation of nitroarenes, complexes of ruthenium and palladium are employed. nih.gov For example, PdCl2 in the absence of a ligand can catalyze the assembly of organic azides, carbon monoxide, and alcohols to form carbamates under mild conditions. nih.gov In the synthesis of N-methylcarbamates from 1,3-dimethylurea and dimethyl carbonate, various catalysts including basic catalysts (e.g., sodium methoxide), acidic catalysts (e.g., FeCl3), and tin salts (e.g., di-n-butyltin oxide) have been utilized. nih.govgoogle.com

The following table compares the performance of different catalysts in carbamate synthesis.

| Catalyst System | Precursors | Reaction Type | Performance Metrics | Reference |

| Zn/Al/Ce2.5 Mixed Oxide | Aniline, Dimethyl Carbonate | Aminolysis | Aniline Conversion: 95.8%; Selectivity: 81.6%; Yield: 78.2% | nih.govnih.gov |

| CuCl2-NaI | Aniline, Methanol, CO | Oxidative Carbonylation | Carbamate yield up to 43.5%. | researchgate.net |

| PdCl2 | Organic Azides, CO, Alcohols | Carbonylative Coupling | High yields under mild, neutral conditions (2 mol% catalyst). | nih.gov |

| Di-n-butyltin oxide (DBTO) | Substituted Ureas, Carbonates | Transfunctionalization | Effective catalyst for urea (B33335)/carbonate exchange. | nih.gov |

| Basic/Acidic/Tin Catalysts | 1,3-dimethylurea, Dimethyl Carbonate | Alcoholysis/Aminolysis | High yield and selectivity for N-methylmethyl carbamate. | google.com |

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms in organic synthesis is pivotal for optimizing reaction conditions and enhancing product yield and selectivity. A thorough understanding of the transient species, including reaction intermediates and transition states, that are formed during the synthesis of this compound provides critical insights into the reaction pathway. While specific, in-depth experimental and computational studies exclusively targeting the synthesis of this compound are not extensively documented in publicly available literature, the investigation of analogous reactions, such as the acylation of aminophenols and the formation of other carbamates, offers a robust framework for postulating the key transient structures involved.

Methodologies for these investigations typically integrate advanced spectroscopic techniques for the direct or indirect observation of intermediates and computational chemistry for the theoretical modeling of reaction coordinates and the energetics of transition states.

Spectroscopic Identification of Intermediates

In the synthesis of this compound from 4-aminophenol (B1666318) and a methylating agent like methyl chloroformate, several potential intermediates can be postulated. The initial step is likely the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of methyl chloroformate. This would form a tetrahedral intermediate.

Techniques such as rapid-scan spectroscopy (e.g., UV-Vis or IR) can be employed to detect short-lived intermediates. For instance, changes in the chromophore of the 4-aminophenol reactant upon formation of the intermediate could lead to detectable shifts in the UV-Vis absorption spectrum. Similarly, time-resolved infrared spectroscopy could identify the transient appearance of vibrational bands associated with the tetrahedral intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the reaction rate, can also be a powerful tool for identifying and characterizing reaction intermediates. The appearance and subsequent disappearance of new signals in the ¹H or ¹³C NMR spectra during the course of the reaction can provide structural information about these transient species.

Computational Modeling of Transition States

Due to their fleeting nature, transition states are not directly observable. Therefore, computational methods, most notably Density Functional Theory (DFT), are indispensable for their characterization. DFT calculations can be used to model the entire reaction pathway for the formation of this compound.

These calculations can predict the geometries and energies of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For the reaction between 4-aminophenol and methyl chloroformate, computational modeling would likely focus on the transition state for the initial nucleophilic attack and the subsequent transition state for the elimination of the leaving group (e.g., chloride).

Kinetic Studies

Kinetic analysis of the reaction provides experimental data that can be used to support or refute a proposed mechanism. By systematically varying the concentrations of the reactants and any catalysts, the rate law for the reaction can be determined. This information, combined with the insights from spectroscopic and computational studies, allows for the construction of a comprehensive and self-consistent reaction mechanism.

While direct experimental data for the intermediates and transition states in the synthesis of this compound is limited, the application of these established investigatory techniques to analogous systems provides a strong basis for understanding the mechanistic intricacies of its formation.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl N 4 Hydroxyphenyl Carbamate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Delineation

High-resolution spectroscopic methods provide detailed insights into the molecular framework, functional groups, and electronic environment of Methyl N-(4-hydroxyphenyl)carbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. While specific multi-dimensional NMR data for this compound is not extensively detailed in the provided results, typical analyses for analogous compounds involve 1H and 13C NMR.

For a related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, computational and experimental NMR data have been used for structural confirmation. mdpi.com In a typical 1H NMR spectrum of a carbamate (B1207046), the proton of the N-H group would appear as a distinct signal, and the aromatic protons would exhibit characteristic splitting patterns depending on their substitution. The methyl protons of the carbamate group would also show a singlet. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon of the carbamate, the methoxy (B1213986) carbon, and the carbons of the phenyl ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Carbamate Structures

| Compound | Proton/Carbon | Predicted Chemical Shift (ppm) |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | Various | See Ref. mdpi.com for detailed data |

| 4-methylphenyl carbamate | Aromatic H, CH3 | See Ref. rsc.org for detailed data |

| Benzyl carbamate | Aromatic H, CH2, NH2 | See Ref. rsc.org for detailed data |

Note: The table above presents predicted or experimental data for related carbamate structures to illustrate the type of information obtained from NMR spectroscopy. Specific experimental data for this compound would require dedicated analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For carbamate-containing molecules, key vibrational modes include:

N-H stretching: Typically observed in the range of 3200-3400 cm⁻¹. For instance, in 2-nitrophenyl carbamate, the -NH stretching is seen at 3255 cm⁻¹. rsc.org

C=O stretching: The carbonyl group of the carbamate exhibits a strong absorption band, usually between 1700-1750 cm⁻¹. In 2-nitrophenyl carbamate, this is observed at 1745 cm⁻¹. rsc.org

N-H bending: This vibration occurs around 1600-1620 cm⁻¹. rsc.org

C-N stretching: Found in the region of 1200-1300 cm⁻¹. rsc.org

C-O stretching: The ester-like C-O bond of the carbamate shows a stretching vibration, often around 1000-1200 cm⁻¹. rsc.org

Quantum chemical calculations on methylphenylcarbamate have shown that the phenyl substituent significantly influences the urethane (B1682113) vibrations, leading to delocalization. researchgate.net

Interactive Data Table: Characteristic IR Frequencies for Carbamate Functional Groups

| Functional Group Vibration | Typical Wavenumber (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3200-3400 | 2-nitrophenyl carbamate | 3255 | rsc.org |

| C=O Stretch | 1700-1750 | 2-nitrophenyl carbamate | 1745 | rsc.org |

| N-H Bend | 1600-1620 | 2-nitrophenyl carbamate | 1616 | rsc.org |

| C-N Stretch | 1200-1300 | 2-nitrophenyl carbamate | 1262 | rsc.org |

| C-O Stretch | 1000-1200 | 2-nitrophenyl carbamate | 1067 | rsc.org |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of the phenyl ring in this compound suggests it will absorb in the UV region. The absorption maxima (λmax) are indicative of the extent of conjugation. For a newly synthesized hydrazone derivative of bexarotene (B63655) with paracetamol, the λmax was found to be at 202 nm and 252 nm, which differed from the starting materials, indicating a change in the electronic structure. mu-varna.bgmu-varna.bg This highlights how UV-Vis spectroscopy can be used to follow chemical transformations and characterize new compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It provides an exact mass measurement, which helps to confirm the molecular formula. bldpharm.com For this compound (C8H9NO3), the predicted monoisotopic mass is 167.05824 Da. uni.lu HRMS can also reveal fragmentation patterns, which offer clues about the molecule's structure.

Interactive Data Table: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 168.06552 | 132.4 |

| [M+Na]⁺ | 190.04746 | 139.9 |

| [M-H]⁻ | 166.05096 | 135.2 |

| [M+NH₄]⁺ | 185.09206 | 152.1 |

| [M+K]⁺ | 206.02140 | 138.8 |

Data sourced from PubChemLite. uni.lu The m/z represents the mass-to-charge ratio of the adduct.

Solid-State Structural Analysis via X-ray Diffraction

X-ray diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structure of a related compound, Methyl N-(4-nitrophenyl)carbamate, has been reported. researchgate.net In this structure, intermolecular N-H···O hydrogen bonds link the molecules into chains. These chains are further connected into sheets by weak C-H···O interactions. researchgate.net The nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring. researchgate.net Such studies on analogous compounds provide a strong basis for predicting the types of intermolecular interactions and packing motifs that might be present in the crystal structure of this compound. The synthesis and X-ray crystal structure of other carbamate derivatives have also been reported, providing further comparative data. mdpi.commdpi.com

Polymorphism and Co-crystallization Research

The crystalline state of a pharmaceutical compound is of paramount importance as it dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. The ability of a compound to exist in more than one crystalline form is known as polymorphism, while its capacity to form a crystalline solid with a second, different molecule is termed co-crystallization. Both phenomena are critical areas of research in crystal engineering and pharmaceutical sciences. To date, specific studies on the polymorphism and co-crystallization of this compound are not extensively reported in publicly accessible literature. However, by examining related carbamate structures, we can infer the potential for and the methodologies to investigate such phenomena for the title compound.

Polymorphism arises from the possibility of molecules adopting different arrangements and/or conformations in the crystal lattice. These different crystalline forms, or polymorphs, can exhibit distinct thermal, spectroscopic, and mechanical properties. The screening for polymorphs typically involves crystallization of the compound from a wide variety of solvents and under diverse conditions, such as varying temperatures, pressures, and evaporation rates. Techniques like slurry conversion, where a suspension of the solid is stirred in a solvent, can also facilitate the transformation to the most stable polymorphic form.

While specific polymorphs of this compound have not been detailed, research on analogous compounds highlights the propensity of carbamates to form different crystal structures. For instance, the crystal structure of the closely related compound, Methyl N-(4-nitrophenyl)carbamate, has been determined, providing insight into the types of intermolecular interactions that govern the crystal packing of such molecules. In this related structure, intermolecular N-H···O hydrogen bonds are crucial in forming chains of molecules. It is highly probable that the hydroxyl and carbamate groups in this compound would also engage in a network of hydrogen bonds, which could be susceptible to different packing arrangements, leading to polymorphism.

A hypothetical polymorph screening of this compound would involve characterizing the solid forms obtained from various crystallization conditions using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Each polymorph would exhibit a unique XRPD pattern and distinct thermal events (e.g., melting points, phase transitions) in DSC and TGA thermograms.

The table below illustrates the kind of crystallographic data that would be collected for different hypothetical polymorphs of this compound, drawing on data from related carbamate structures as a predictive model.

| Parameter | Hypothetical Polymorph I | Hypothetical Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 7.5 | 10.0 |

| b (Å) | 8.0 | 8.5 |

| c (Å) | 8.5 | 20.5 |

| α (°) | 90 | 90 |

| β (°) | 98 | 90 |

| γ (°) | 90 | 90 |

| V (ų) | 508 | 1732 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.45 | 1.40 |

This table is illustrative and based on general expectations for organic molecules and data from related structures. It does not represent experimentally determined data for this compound.

Co-crystallization is another avenue to modify the physicochemical properties of a solid. A co-crystal is a multi-component crystal in which the constituent molecules are held together by non-covalent interactions, typically hydrogen bonds. The selection of a suitable co-former, the second molecule in the co-crystal, is crucial and is often guided by principles of supramolecular chemistry, such as the hydrogen bond donor and acceptor capabilities of the target molecule and the co-former.

For this compound, which possesses both hydrogen bond donor (hydroxyl and N-H groups) and acceptor (carbonyl and hydroxyl oxygens) sites, a wide range of co-formers could be screened. These could include pharmaceutically acceptable carboxylic acids, amides, and other compounds capable of forming robust hydrogen-bonded synthons with the target molecule.

The process of co-crystal screening can be performed through various methods, including solid-state grinding (mechanochemistry), solution-based crystallization, and slurry crystallization. The resulting solids would be analyzed by XRPD to identify new crystalline phases, and promising candidates would be further characterized by single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of the molecules and the hydrogen bonding network.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also invaluable in studying polymorphism and co-crystallization. The vibrational modes of the functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O) are sensitive to their local environment. A change in the crystal packing (polymorphism) or the formation of new hydrogen bonds with a co-former (co-crystallization) will result in shifts in the positions and changes in the shapes of the corresponding spectroscopic bands.

For example, the formation of a co-crystal between this compound and a carboxylic acid co-former would likely show significant changes in the stretching frequencies of the hydroxyl and carbonyl groups of both constituent molecules, providing clear evidence of the new solid phase.

Theoretical and Computational Investigations of Methyl N 4 Hydroxyphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution and energy of Methyl N-(4-hydroxyphenyl)carbamate, which in turn helps in predicting its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For carbamates and related phenolic compounds, methods such as B3LYP in combination with various basis sets are commonly employed to predict molecular structures. acs.orgmdpi.com The accuracy of these predictions is often validated by comparing the calculated bond lengths and angles with experimental data obtained from techniques like X-ray crystallography. For instance, studies on analogous compounds like Methyl N-(4-nitrophenyl)carbamate have shown that the carbamate (B1207046) and phenyl groups are twisted relative to each other. researchgate.net In a related compound, Methyl N-hydroxy-N-(2-methylphenyl)carbamate, the dihedral angles between the benzene (B151609) and amide groups were found to be significant, a key conformational detail that can be accurately predicted by these computational methods. nih.govdoaj.org

Computational studies on similar molecules, such as (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have demonstrated the utility of DFT in elucidating reaction pathways and the energetic feasibility of formation, confirming that such calculations are adequate for modeling these systems. mdpi.com By mapping the potential energy surface, these calculations can identify transition states and intermediates, providing a comprehensive energy landscape of chemical reactions involving the carbamate.

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. acs.org

For carbamate-containing compounds, HOMO-LUMO analysis is used to predict the sites susceptible to electrophilic and nucleophilic attack. For example, in studies of other complex organic molecules, the distribution of HOMO and LUMO across the molecular structure helps in understanding charge transfer interactions within the molecule. nih.gov This type of analysis is crucial in fields like drug design, where understanding the reactivity of a molecule like this compound can inform its potential biological activity and interactions with target macromolecules. acs.org

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are also employed to predict spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. For instance, the vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra. In a computational study on a similar carbamate, the concordance between the experimental and computed IR vibrational frequencies helped to corroborate the adequacy of the chemical models used. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. While specific data for this compound is not detailed in the provided results, the methodology is well-established for related organic molecules. These predictions are valuable for confirming the structure of the molecule and for understanding its electronic environment.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the motion of atoms over time, providing a dynamic picture of the molecule's behavior, particularly in solution.

Dynamics of this compound in Various Solvation Environments

The behavior of this compound in a solvent, such as water, is critical for many of its potential applications. MD simulations can model the interactions between the solute and solvent molecules. For carbamates, the hydrogen bonding between the carbamate group and water molecules is a key factor in their solvation and reactivity. researchgate.net Ab initio molecular dynamics simulations on related systems have shown that factors like temperature can significantly disrupt the hydrogen bond network around the amine, influencing its reactivity. acs.org The presence of both a hydroxyl and a carbamate group in this compound suggests that hydrogen bonding with protic solvents will play a dominant role in its solvation dynamics.

Conformational Preferences and Energy Barriers

The carbamate group has rotational flexibility, leading to different spatial arrangements or conformations. The most significant of these are the syn and anti conformations, arising from rotation around the C-N bond. nih.gov For many carbamates, the anti rotamer is energetically favored. nih.gov However, the energy difference between these conformers can be small, and factors such as the nature of the substituents, the solvent, concentration, and pH can influence the equilibrium between them. nih.gov

The flexibility of the molecule, including the rotation of the phenyl group relative to the carbamate moiety, can be explored using MD simulations. These simulations can map the conformational landscape and determine the energy barriers between different stable conformations. Understanding the conformational preferences of this compound is essential, as different conformations can exhibit different chemical and physical properties.

Molecular Docking and Binding Energy Calculations for In Vitro Target Interactions (excluding clinical relevance)

Theoretical and computational studies, particularly molecular docking and binding energy calculations, have become indispensable tools for elucidating the interactions between small molecules and biological targets at a molecular level. In the context of this compound and related compounds, these in silico methods provide crucial insights into their potential mechanisms of action, binding affinities, and the structural basis for their activity in non-clinical applications.

Ligand-Enzyme/Protein Interaction Modeling for Mechanistic Insight (e.g., cholinesterase inhibition in vitro binding modes)

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of a protein. For carbamate compounds, which are known inhibitors of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these models are key to understanding their inhibitory mechanism. nih.govnih.gov The carbamate moiety is known to react with the serine residue in the catalytic site of these enzymes, forming a carbamylated enzyme that is slow to hydrolyze, thus leading to inhibition. nih.govresearchgate.net

Docking studies of various carbamate derivatives have revealed common interaction patterns within the cholinesterase active site gorge. nih.govnih.gov Key interactions often involve:

Hydrogen Bonding: The carbamate's carbonyl oxygen and N-H group can form hydrogen bonds with amino acid residues in the oxyanion hole and the acyl-binding pocket. For this compound, the hydroxyl group on the phenyl ring can also act as a hydrogen bond donor or acceptor.

π-π Stacking: The aromatic phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan and tyrosine. plos.org

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

These interactions collectively stabilize the ligand-enzyme complex, influencing the binding affinity and inhibitory potency. The binding energy, a calculated value representing the strength of the interaction, is often used to rank potential inhibitors. A more negative binding energy typically indicates a more stable complex.

| Interaction Type | Potential Interacting Residues in Cholinesterase Active Site | Contributing Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | Serine, Histidine, Glycine, Tyrosine | Carbonyl oxygen, N-H group, Hydroxyl group |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine | Phenyl ring |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Methyl group, Phenyl ring |

The table above summarizes the potential molecular interactions between this compound and cholinesterase active site residues as inferred from general carbamate docking studies.

Covalent docking is a specific type of molecular modeling used for inhibitors that form a covalent bond with their target. nih.gov In the case of carbamates and cholinesterases, this method can model the formation of the carbamyl-enzyme intermediate, providing a more accurate representation of the inhibition mechanism. nih.gov

Pharmacophore Development and Virtual Screening for Non-Clinical Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. These models are developed based on the structures of known active compounds or the ligand-binding site of a protein. For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen bond donors (the hydroxyl and N-H groups)

Hydrogen bond acceptors (the carbonyl and hydroxyl oxygens)

An aromatic ring feature

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large compound libraries for novel molecules that match the pharmacophoric features. acs.orgnih.gov This approach allows for the rapid and cost-effective identification of new potential inhibitors or binders for a target of interest in non-clinical research.

Virtual screening can be performed using various computational techniques, including:

Ligand-based virtual screening: This method uses the structure of a known active ligand, like the this compound scaffold, to find other molecules with similar properties. nih.gov

Structure-based virtual screening: This approach utilizes the 3D structure of the target protein to dock and score a library of compounds, identifying those with the best predicted binding affinity and complementarity to the active site. researchgate.net

The hits identified from virtual screening are then prioritized for in vitro testing to confirm their activity. This iterative process of computational screening and experimental validation is a powerful strategy for discovering novel chemical probes for basic research or as starting points for the development of new functional molecules.

| Virtual Screening Stage | Description | Relevance of this compound Scaffold |

|---|---|---|

| Pharmacophore Model Generation | Defining the key chemical features required for binding to a target. | The scaffold provides key features like hydrogen bond donors/acceptors and an aromatic ring. |

| Database Searching | Screening large chemical libraries against the pharmacophore model. | Used as a template to find structurally diverse compounds with similar interaction potential. |

| Hit Filtering and Ranking | Prioritizing compounds based on their fit to the model and other properties. | Derivatives or analogs of the scaffold can be ranked based on predicted binding scores. |

| In Vitro Validation | Experimental testing of the prioritized hits. | Serves as a reference compound to validate the screening approach. |

The table outlines the role of a scaffold like this compound in a typical virtual screening workflow for non-clinical applications.

Derivatization and Analog Synthesis for Advanced Structure Activity Relationship Sar Exploration of Methyl N 4 Hydroxyphenyl Carbamate Scaffolds

Rational Design Principles for Novel Methyl N-(4-hydroxyphenyl)carbamate Derivatives

Strategic Modifications at the Hydroxyl, Phenyl, and Carbamate (B1207046) Moieties

The this compound structure offers three primary sites for chemical modification: the phenolic hydroxyl group, the aromatic phenyl ring, and the carbamate functional group. Each of these can be altered to modulate the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity.

Hydroxyl Moiety: The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding. Its acidity can be modulated, and it can be converted into other functional groups, such as ethers or esters. These modifications can significantly impact the solubility and binding interactions of the molecule.

Phenyl Ring: The aromatic phenyl ring can be substituted at various positions to alter the electronic and steric properties of the molecule. Introducing electron-withdrawing groups (e.g., nitro groups) or electron-donating groups (e.g., methyl groups) can influence the reactivity and interaction of the entire molecule. nih.govresearchgate.net For example, the synthesis of Methyl N-(4-nitrophenyl)carbamate introduces a nitro group, which can affect its properties. researchgate.net

Carbamate Moiety: The carbamate group itself is a hybrid of an amide and an ester and is crucial for the structural integrity of the molecule. nih.gov The nitrogen of the carbamate can be alkylated, which eliminates its hydrogen-bond donating ability and can increase steric bulk. nih.gov The methyl ester portion of the carbamate can also be replaced with other alkyl or aryl groups to explore the impact of this part of the molecule on its activity. nih.gov

A summary of potential modifications is presented in the table below.

| Moiety | Type of Modification | Potential New Functional Group | Expected Property Change |

| Hydroxyl | Etherification | Methoxy (B1213986), Ethoxy | Increased lipophilicity, loss of H-bond donor |

| Esterification | Acetoxy, Benzoyloxy | Increased lipophilicity, potential for prodrug design | |

| Phenyl Ring | Electrophilic Substitution | Nitro, Halogen, Alkyl | Altered electronic properties and steric profile |

| Carbamate | N-Alkylation | N-Methyl, N-Ethyl | Loss of H-bond donor, increased steric hindrance |

| Ester Variation | Ethyl carbamate, Phenyl carbamate | Altered lipophilicity and steric interactions |

Libraries of Analogs for Comprehensive SAR Mapping

To comprehensively map the structure-activity relationship of the this compound scaffold, libraries of analogs can be synthesized. This involves systematically combining the modifications described in the previous section. By creating a diverse set of related compounds and evaluating their properties, researchers can identify key structural features responsible for a desired activity. For instance, a library could be designed to explore the effects of different substituents on the phenyl ring while keeping the rest of the molecule constant. Another set of analogs could vary the alkyl group on the carbamate ester.

The following table illustrates a hypothetical design for a small analog library based on the this compound scaffold.

| Compound ID | Phenyl Ring Substituent (Position) | Carbamate N-Substituent | Carbamate O-Substituent |

| MHPC-001 | H | H | Methyl |

| MHPC-002 | 3-Chloro | H | Methyl |

| MHPC-003 | 3-Nitro | H | Methyl |

| MHPC-004 | H | Methyl | Methyl |

| MHPC-005 | H | H | Ethyl |

Synthetic Strategies for Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound requires versatile and efficient chemical methods. The chosen synthetic routes must be compatible with the various functional groups present in the target molecules.

Development of Diverse Functional Groups on the Phenyl Ring

The introduction of functional groups onto the phenyl ring of this compound can be achieved through several synthetic approaches. One common method involves starting with an already substituted 4-aminophenol (B1666318). For example, to synthesize a nitro-substituted analog, one could begin with 4-amino-2-nitrophenol (B85986) and react it with methyl chloroformate.

Alternatively, electrophilic aromatic substitution reactions could be performed on the this compound molecule itself. However, the directing effects of the hydroxyl and carbamate groups would need to be carefully considered to control the position of the new substituent.

Alterations to the Carbamate Ester and Amide Linkages

Modifying the carbamate linkage is a key strategy for creating diverse analogs.

Alterations to the Carbamate Ester: To create analogs with different ester groups (e.g., ethyl, propyl), the synthetic approach can be adapted by using the corresponding alkyl chloroformate. For example, reacting 4-aminophenol with ethyl chloroformate would yield Ethyl N-(4-hydroxyphenyl)carbamate.

Alterations to the Amide Linkage: N-alkylation of the carbamate can be achieved by reacting this compound with an alkyl halide in the presence of a suitable base. This reaction replaces the hydrogen on the nitrogen with an alkyl group. The synthesis of N-substituted carbamates can also be accomplished by reacting a secondary amine with a chloroformate. nih.gov For example, reacting N-methyl-4-aminophenol with methyl chloroformate would produce Methyl N-methyl-N-(4-hydroxyphenyl)carbamate.

A general synthetic scheme for producing substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates. nih.gov A similar strategy could be adapted for the synthesis of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship Studies (in non-clinical contexts)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. mdpi.comnih.gov In a non-clinical context, this could involve correlating the structure of this compound derivatives with properties such as herbicidal activity, antifungal activity, or their ability to inhibit a specific enzyme.

The general workflow for a QSAR study involves:

Data Set Generation: A series of this compound analogs is synthesized, and their activities are measured under standardized conditions.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., Hammett constants), and steric descriptors (e.g., Taft parameters).

Model Development: A mathematical model is developed to correlate the calculated descriptors with the measured activity. Multiple Linear Regression (MLR) is a common technique used for this purpose. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods.

The following table provides a hypothetical example of data that could be used in a QSAR study of this compound derivatives.

| Compound ID | Phenyl Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Measured Activity (IC50, µM) |

| Deriv-1 | H | 1.2 | 0.00 | 1.24 | 15.2 |

| Deriv-2 | 3-Cl | 1.9 | 0.37 | 0.27 | 8.5 |

| Deriv-3 | 3-CH3 | 1.7 | -0.07 | 0.00 | 12.1 |

| Deriv-4 | 3-NO2 | 1.1 | 0.71 | -0.51 | 5.3 |

Structure-Property Relationship (SPR) studies focus on how structural modifications affect the physical properties of the compounds, such as melting point, solubility, and crystal packing. For example, the introduction of a nitro group, as in Methyl N-(4-nitrophenyl)carbamate, can lead to strong intermolecular interactions, affecting its crystal structure and physical properties. researchgate.net Understanding these relationships is crucial for designing materials with desired characteristics.

Correlation of Structural Parameters with In Vitro Biological Activities (e.g., enzyme inhibition, nematicidal activity)

The biological activity of derivatives of the this compound scaffold is intrinsically linked to their structural features. Modifications to the aromatic ring, the carbamate moiety, and the phenolic hydroxyl group can significantly influence their interactions with biological targets.

While direct studies on the enzyme inhibitory activity of this compound derivatives are not extensively documented, research on closely related analogs provides valuable SAR insights. For instance, a study on O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate revealed that the nature of the substituent on the phenolic oxygen plays a crucial role in their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. ajphs.com

The synthesis of these analogs involved the initial reaction of 4-(methylamino)phenol (B85996) with phenylchloroformate to yield N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate. ajphs.com This intermediate was then treated with various alkyl and aryl halides to produce a series of O-substituted derivatives. The evaluation of these compounds against AChE and BChE demonstrated that certain substitutions led to potent inhibitory activity. ajphs.com

Specifically, derivatives containing a benzyloxy or a substituted benzyloxy group at the 4-position of the phenyl ring exhibited significant inhibition. For example, N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate, N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate, and N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate were identified as potent inhibitors of both AChE and BChE. ajphs.com This suggests that a bulky, hydrophobic substituent on the phenolic oxygen can enhance the binding affinity of the molecule to the active site of these enzymes.

The table below summarizes the inhibitory potential of selected O-substituted N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate derivatives against cholinesterases. ajphs.com

| Compound | Substituent on Phenolic Oxygen | AChE Inhibition | BChE Inhibition |

| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate | Benzyl | Good | Good |

| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | 2-Chlorobenzyl | Good | Good |

| N-[4-(4-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate | 4-Chlorobenzyl | Good | Good |

These findings underscore the importance of the substituent at the para-position of the phenyl ring in modulating the enzyme inhibitory activity of this class of compounds.

The carbamate functional group is a well-established pharmacophore in the design of nematicidal agents, primarily due to its ability to inhibit acetylcholinesterase in nematodes. nih.gov While specific data on this compound is limited, studies on other phenylcarbamate derivatives highlight key SAR principles for nematicidal activity.

In one study, a series of 4-[3-(substitutedphenyl)prop-2-enoyl]phenyl phenylcarbamates were synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne javanica. orientjchem.org The results indicated that the introduction of the carbamoyloxy moiety significantly enhanced the nematicidal properties compared to the parent chalcone (B49325) structures. orientjchem.org

The nature and position of substituents on the phenyl ring of the chalcone moiety were found to influence the activity. For instance, the presence of a methoxy group at the para-position of the terminal phenyl ring led to the highest nematode mortality. orientjchem.org Specifically, the compound 4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate demonstrated the most potent nematicidal effect. orientjchem.org In contrast, a chloro substituent at the para-position resulted in lower activity, while a dichloro substitution pattern improved it. orientjchem.org

The following table presents the nematicidal activity of selected 4-[3-(substitutedphenyl)prop-2-enoyl]phenyl phenylcarbamates. orientjchem.org

| Compound | Substituent on Terminal Phenyl Ring | Nematode Mortality (%) at 1000 ppm after 48h |

| 4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl phenylcarbamate | 4-Methoxy | 72 |

| 4-[3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl phenylcarbamate | 2,4-Dichloro | 72 |

| 4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl phenylcarbamate | 4-Chloro | Moderate |

| 4-[3-(3-bromophenyl)prop-2-enoyl]phenyl phenylcarbamate | 3-Bromo | Moderate |

| 4-[3-(4-methylphenyl)prop-2-enoyl]phenyl phenylcarbamate | 4-Methyl | Moderate |

These results suggest that electronic and steric properties of the substituents on the phenyl ring play a critical role in the nematicidal activity of these phenylcarbamate derivatives.

Predictive Modeling for New Analog Discovery

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in modern drug and pesticide discovery. By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR models can be used to predict the activity of novel, unsynthesized analogs. This computational approach can significantly streamline the discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Data Set Selection: A series of analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or LC₅₀ values for nematicidal activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to develop a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of a virtual library of new this compound analogs. This allows for the in silico screening of a large number of potential candidates, with only the most promising ones being selected for synthesis and experimental testing. This approach not only accelerates the discovery of new active compounds but also reduces the costs and resources associated with traditional trial-and-error methods.

Mechanistic Studies of Molecular Interactions Involving Methyl N 4 Hydroxyphenyl Carbamate in Controlled Systems

Enzyme Interaction and Inhibition Kinetics (in vitro studies)

Carbamates are well-known for their ability to interact with and inhibit various enzymes, most notably serine hydrolases. The kinetic profile of this inhibition is crucial for understanding their mechanism of action.

Cholinesterases:

The primary mechanism by which N-methylcarbamates, such as Methyl N-(4-hydroxyphenyl)carbamate would be expected to inhibit cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), is through the carbamylation of the serine residue within the enzyme's active site. dntb.gov.ua This process mimics the action of the natural substrate, acetylcholine (B1216132), but with a significantly different outcome.

The inhibition is a two-step process:

Formation of a Reversible Complex: The carbamate (B1207046) inhibitor first binds non-covalently to the active site of the cholinesterase to form a Michaelis-like complex.

Carbamylation: The serine hydroxyl group at the active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the transfer of the carbamoyl (B1232498) moiety to the serine residue, forming a stable, covalent carbamylated enzyme, and the release of the leaving group (in this case, p-aminophenol). nih.gov

Unlike the rapid hydrolysis of the acetylated enzyme formed with acetylcholine, the hydrolysis of the carbamylated enzyme (decarbamylation) is a much slower process. nih.gov This slow regeneration of the active enzyme leads to its effective inhibition. The rate of this inhibition is determined by both the carbamylation and decarbamylation rate constants. nih.gov

Lipoxygenase:

While specific studies on the inhibition of lipoxygenase by this compound are scarce, other carbamate-containing compounds have been investigated as lipoxygenase inhibitors. For instance, certain N-hydroxycarbamates have demonstrated inhibitory activity against 5-lipoxygenase. The proposed mechanism for these inhibitors often involves their ability to chelate the non-heme iron atom present in the active site of the lipoxygenase, thereby preventing the enzyme from catalyzing the oxidation of its substrates, such as arachidonic acid. It is plausible that this compound could exhibit similar, albeit likely weaker, inhibitory effects.

The binding of an inhibitor can occur at two main types of sites on an enzyme:

Orthosteric Site: This is the primary active site where the natural substrate binds. Orthosteric inhibitors directly compete with the substrate.

Allosteric Site: This is a secondary binding site, distinct from the active site. Binding at an allosteric site induces a conformational change in the enzyme that alters the activity of the active site.

For carbamate inhibitors of cholinesterases, the primary interaction—carbamylation of the active site serine—is an orthosteric interaction. The inhibitor directly occupies and reacts with a key residue in the catalytic center.

Substrate Specificity:

The specificity of carbamate inhibitors towards different enzymes is largely dictated by the structure of the N-substituents and the leaving group. For cholinesterases, many carbamates show selectivity for either AChE or BChE. For example, some sulfonamide-based carbamates have been shown to be selective inhibitors of BChE. mdpi.com The selectivity of this compound would depend on how well its structure complements the active site gorges of AChE and BChE, which differ in size and the nature of their amino acid residues. Without specific experimental data, it is difficult to predict its exact selectivity. Studies on O-aromatic N,N-disubstituted carbamates have shown that IC50 values for BChE were generally lower than for AChE, indicating a degree of selectivity for BChE. mdpi.com

Reversibility of Inhibition:

The inhibition of cholinesterases by carbamates is considered pseudo-irreversible or slowly reversible . The covalent carbamylated enzyme is stable, but it can undergo slow hydrolysis to regenerate the free enzyme. The rate of this decarbamylation varies significantly depending on the substituents on the carbamoyl nitrogen. For N-methylcarbamates, the half-life of the carbamylated enzyme is typically in the range of minutes to hours. This is in contrast to organophosphate inhibitors, which form a much more stable phosphorylated enzyme that is essentially irreversible without the intervention of reactivating agents. Some sulfonamide-based carbamates have demonstrated reactivation of BChE of about 30-37% after 24 hours. mdpi.com

The general reaction scheme for reversible carbamate inhibition is as follows: E + I ⇌ E-I → E-C + L E-C + H₂O → E + CO₂ + R-NH₂

Where E is the enzyme, I is the inhibitor, E-I is the reversible complex, E-C is the carbamylated enzyme, and L is the leaving group.

The table below presents hypothetical kinetic parameters for a typical N-methylcarbamate inhibitor of AChE, as specific data for this compound is not available.

| Kinetic Parameter | Description | Typical Value Range for N-methylcarbamates |

|---|---|---|

| KD (µM) | Dissociation constant for the initial enzyme-inhibitor complex | 10 - 500 |

| k2 (min-1) | Carbamylation rate constant | 0.1 - 10 |

| k3 (min-1) | Decarbamylation rate constant | 0.01 - 0.1 |

Interaction with Cellular Components in In Vitro Models (e.g., cell-free systems, microbial cultures)

Information regarding the interaction of this compound with other cellular components is very limited. The following sections are based on general principles and studies of structurally related compounds.

The primary and most direct effect of this compound in a cellular system containing cholinesterases would be the inhibition of these enzymes, leading to an accumulation of acetylcholine in cholinergic systems.

In broader cellular pathway studies, compounds with a similar N-(4-hydroxyphenyl) moiety, such as N-(4-hydroxyphenyl)retinamide (4HPR), have been shown to induce cellular effects through mechanisms independent of carbamate chemistry. For example, 4HPR is known to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells. nih.gov These effects are attributed to the hydroxyphenyl group's ability to participate in redox cycling. nih.gov While this compound is structurally different from 4HPR, the presence of the 4-hydroxyphenyl group suggests that it could potentially have mild pro-oxidant properties in certain cellular contexts, although this is speculative without direct experimental evidence.

In microbial cultures, the effects of this compound would likely be related to its potential role as a carbon or nitrogen source for microbial growth, or alternatively, it could exhibit antimicrobial properties, as seen with some other phenolic compounds. However, no specific studies have been reported in this area.

Environmental Degradation Pathways and Mechanisms

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes. These pathways involve photolytic, hydrolytic, and microbial mechanisms that transform the parent compound into various intermediate and final products.

Photolytic and Hydrolytic Degradation Mechanisms

Abiotic degradation through the action of sunlight and water plays a significant role in the environmental breakdown of this compound.

Photolytic Degradation

The direct photodegradation of aromatic carbamate pesticides in aqueous and non-aqueous environments is initiated by the absorption of light. nih.gov This process primarily involves the generation of radical cations and phenoxyl radicals. nih.gov For this compound, the proposed mechanism involves the cleavage of the C-O bond in the ester group upon photoexcitation. nih.gov This cleavage leads to the formation of a phenoxyl radical and a corresponding carbamoyl radical. The reactivity of these radical species can lead to a variety of subsequent reactions, including hydrogen abstraction from the surrounding solvent molecules. nih.gov

In some cases, the photodegradation of carbamates can also proceed through photooxidation, leading to the formation of N-formylated and N-demethylated products, as well as further oxygenated compounds where the carbamate structure remains intact. nih.gov The specific intermediates and final products of the photolytic degradation of this compound would depend on the specific environmental conditions, such as the presence of photosensitizers and the solvent matrix.

Hydrolytic Degradation

Hydrolysis is a key abiotic degradation pathway for N-methylcarbamates, particularly under alkaline conditions. clemson.edu The rate of hydrolysis is significantly influenced by pH, with the reaction being much faster in alkaline environments. clemson.edu For carbamates like this compound, which possess a hydrogen atom on the nitrogen, the alkaline hydrolysis mechanism is believed to proceed via an elimination-addition pathway.

The proposed mechanism involves the abstraction of the acidic N-H proton by a hydroxide (B78521) ion, leading to the formation of an unstable intermediate. This intermediate then undergoes an elimination reaction to form methyl isocyanate and the corresponding phenolate (B1203915) anion, in this case, the 4-hydroxyphenolate ion. The highly reactive methyl isocyanate is subsequently hydrolyzed to methylamine (B109427) and carbon dioxide.

Table 1: Key Aspects of Photolytic and Hydrolytic Degradation of Aromatic Carbamates

| Degradation Type | Initiating Factor | Key Intermediates | General Products | Influencing Factors |

| Photolytic | Sunlight (UV radiation) | Radical cations, Phenoxyl radicals | N-formylated products, N-demethylated products, Oxygenated derivatives | Presence of photosensitizers, Solvent polarity |

| Hydrolytic | Water (pH dependent) | Methyl isocyanate, Phenolate anion | Methylamine, Carbon dioxide, Corresponding phenol (B47542) (4-aminophenol) | pH (alkaline conditions accelerate degradation) |

Microbial Biotransformation and Enzyme Systems Involved in Degradation

Microbial degradation is a crucial process for the complete mineralization of this compound in the environment. frontiersin.org A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade carbamate pesticides. nih.gov

The primary and most critical step in the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. frontiersin.org This initial cleavage is a detoxification step, as it breaks down the parent compound into less toxic metabolites. For this compound, this hydrolysis would yield 4-aminophenol (B1666318), methanol (B129727), and carbon dioxide.

Enzyme Systems in Degradation

The enzymes responsible for this initial hydrolytic step are broadly classified as carbamate hydrolases or esterases. Several genes encoding for carbamate hydrolases have been identified in various microorganisms, including mcd, cehA, cahA, and mcbA. nih.gov These enzymes exhibit diversity in their substrate specificity and catalytic mechanisms.

Following the initial hydrolysis, the resulting aromatic intermediate, 4-aminophenol, can be further metabolized by microorganisms. The degradation of aromatic compounds by bacteria typically involves ring-hydroxylating and ring-cleaving dioxygenases. frontiersin.org These enzymes introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage and further breakdown into intermediates of central metabolic pathways, such as the Krebs cycle.

Some microorganisms may also employ N-demethylation as a biotransformation pathway, although the hydrolysis of the carbamate bond is generally the more significant degradation route.

Table 2: Microbial Degradation of Carbamates

| Degradation Step | Enzyme Class | Key Genes | Initial Products of Hydrolysis | Subsequent Metabolism |

| Initial Hydrolysis | Carbamate Hydrolases / Esterases | mcd, cehA, cahA, mcbA | Corresponding phenol (4-aminophenol), Alcohol (Methanol), Carbon Dioxide | Aromatic ring cleavage |

| Aromatic Ring Degradation | Dioxygenases (ring-hydroxylating and ring-cleaving) | Not specific to carbamates | Intermediates of central metabolism | Mineralization to CO2 and H2O |

Advanced Analytical Methodologies for Research Applications of Methyl N 4 Hydroxyphenyl Carbamate

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for the separation of Methyl N-(4-hydroxyphenyl)carbamate from complex mixtures, enabling its accurate quantification and purity assessment. The choice of technique depends on the compound's physicochemical properties and the nature of the research matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of non-volatile, thermally labile compounds like N-methyl carbamates. epa.govnih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating this compound from its impurities or related compounds. nih.govnih.gov